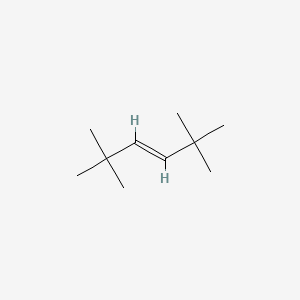![molecular formula C7H10N4O3 B13761008 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 219617-64-8](/img/structure/B13761008.png)
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a carboxylic acid group, a triazenyl group, and a methyl group attached to the isoxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Triazenyl Group: The triazenyl group can be introduced through a diazotization reaction followed by coupling with a suitable amine.
Methylation: The methyl group can be introduced through alkylation reactions using reagents such as methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
化学反応の分析
4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Hydrolysis: The triazenyl group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include alcohols, ketones, amines, esters, and amides.
科学的研究の応用
4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The triazenyl group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of key enzymes and signaling pathways, leading to the observed biological effects. The compound’s ability to form covalent bonds with biological targets is a key aspect of its mechanism of action.
類似化合物との比較
4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) can be compared with other similar compounds, such as:
4-Isoxazolecarboxylicacid,5-methyl: This compound lacks the triazenyl group, making it less reactive and less biologically active.
3-(3,3-Dimethyl-1-triazenyl)-5-methylisoxazole: This compound lacks the carboxylic acid group, affecting its solubility and reactivity.
4-Isoxazolecarboxylicacid,3-(1-triazenyl)-5-methyl: This compound has a different triazenyl group, leading to variations in its chemical and biological properties.
The uniqueness of 4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
219617-64-8 |
|---|---|
分子式 |
C7H10N4O3 |
分子量 |
198.18 g/mol |
IUPAC名 |
3-(dimethylaminodiazenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N4O3/c1-4-5(7(12)13)6(9-14-4)8-10-11(2)3/h1-3H3,(H,12,13) |
InChIキー |
XOOXYWYHKWKSJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)N=NN(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


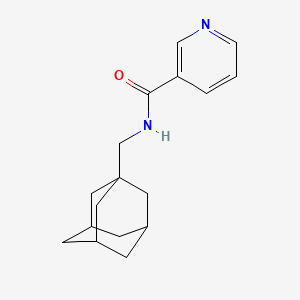
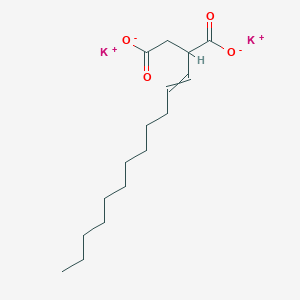
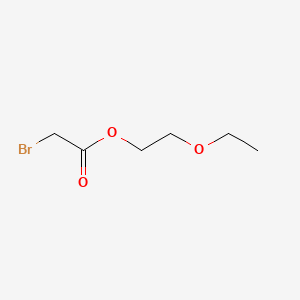

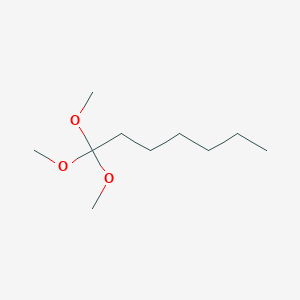
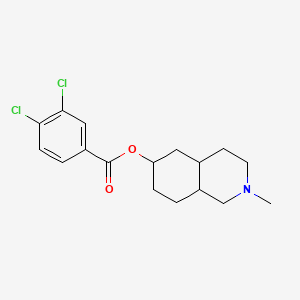
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
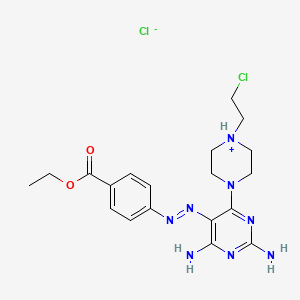
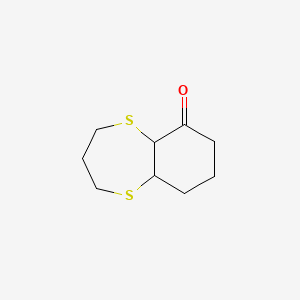
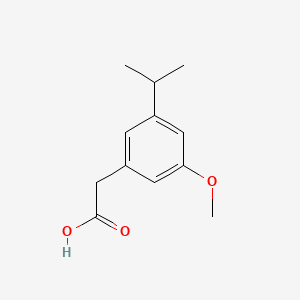

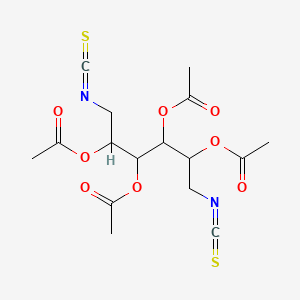
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
